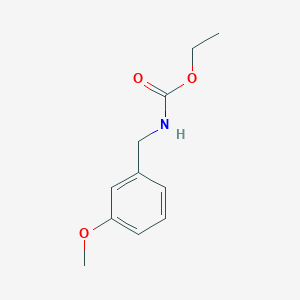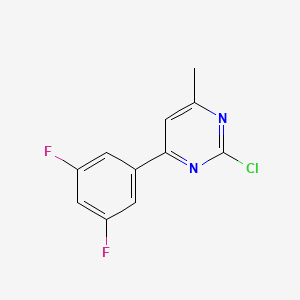![molecular formula C15H22ClNO3 B8632795 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride](/img/structure/B8632795.png)
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through acylation reactions using benzoic acid derivatives.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
科学的研究の応用
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring and methoxyethyl group play crucial roles in its binding to target proteins or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4-(Piperidin-4-yl)benzoic acid hydrochloride: This compound is similar in structure but lacks the methoxyethyl group.
4-[2-(1-Piperidine)ethoxybenzoic acid hydrochloride: This compound has a similar piperidine and benzoic acid structure but with different substituents.
Uniqueness
The presence of the methoxyethyl group in 4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride distinguishes it from other similar compounds
特性
分子式 |
C15H22ClNO3 |
|---|---|
分子量 |
299.79 g/mol |
IUPAC名 |
4-[1-(2-methoxyethyl)piperidin-4-yl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-19-11-10-16-8-6-13(7-9-16)12-2-4-14(5-3-12)15(17)18;/h2-5,13H,6-11H2,1H3,(H,17,18);1H |
InChIキー |
HNVNZIHOBKWIFR-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCC(CC1)C2=CC=C(C=C2)C(=O)O.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(3-Phenyl-5-isoxazolyl)methyl]-4-piperidinyl}methanol](/img/structure/B8632716.png)
![2-[1-(3-chloropyrazin-2-yl)pyrrolidin-3-yl]-3H-benzimidazole-5-carbonitrile](/img/structure/B8632717.png)

![3-[(2,6-Dichlorophenyl)methoxy]-2-methylpropane-1,2-diol](/img/structure/B8632731.png)


![3-[(3,5-Dichloro-6-fluoropyridin-2-yl)oxy]propane-1,2-diol](/img/structure/B8632755.png)




![4-(4-nitrobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B8632822.png)

![4-Methyl-1-oxaspiro[5.5]undec-3-ene](/img/structure/B8632843.png)
